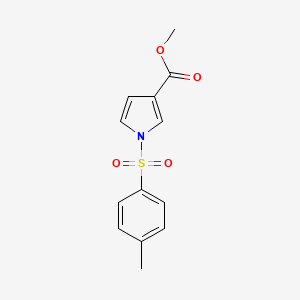

Methyl 1-tosyl-1H-pyrrole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

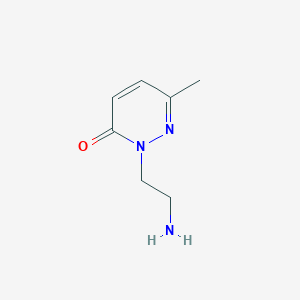

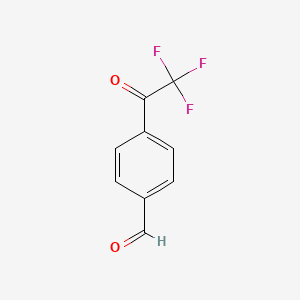

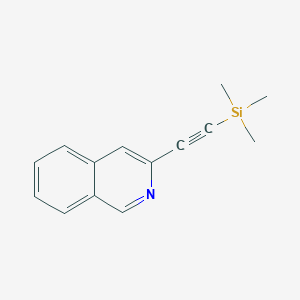

“Methyl 1-tosyl-1H-pyrrole-3-carboxylate” is a chemical compound with the CAS Number: 212071-00-6 . Its molecular formula is C13H13NO4S and it has a molecular weight of 279.32 . The IUPAC name for this compound is methyl 1-[(4-methylphenyl)sulfonyl]-1H-pyrrole-3-carboxylate .

Synthesis Analysis

The synthesis of pyrrole derivatives, like “this compound”, often involves the Paal-Knorr pyrrole condensation . This reaction involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Other methods include the metal-catalyzed conversion of primary diols and amines , and the Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Functionalization of Pyrroles

Methyl 1-tosyl-1H-pyrrole-3-carboxylate and its derivatives have been extensively utilized in the synthesis of various pyrrole-based compounds. For instance, Zhu, Lan, and Kwon (2003) developed a method for synthesizing ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity (Zhu, Lan, & Kwon, 2003). Misra et al. (2007) also demonstrated an efficient route for the regioselective synthesis of 2,3,4-substituted pyrroles (Misra, Panda, Ila, & Junjappa, 2007).

2. Antimicrobial Agents

Hublikar et al. (2019) synthesized a series of novel methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives, demonstrating significant antimicrobial activities, highlighting the potential of these compounds in therapeutic applications (Hublikar et al., 2019).

3. Catalysts in Chemical Reactions

Silachev et al. (2012) and Qin et al. (2009) explored the reactivity of this compound derivatives in various chemical reactions, demonstrating their versatility as catalysts or intermediates in organic synthesis (Silachev, Filimonov, Slepukhin, & Maslivets, 2012); (Qin, Zhang, Wu, Zheng, Yang, & Yu, 2009).

4. Development of New Therapeutic Agents

The compound and its derivatives have been used in the development of new therapeutic agents. For example, Alp et al. (2010) synthesized new tosyl-pyrrole derivatives and analyzed their inhibitory potencies against human cytosolic carbonic anhydrase, demonstrating their potential in medicinal chemistry (Alp, Ekinci, Gültekin, Şentürk, Şahin, & Küfrevioğlu, 2010).

5. Green Synthesis Approaches

Fan et al. (2008) reported on the green synthesis of methyl pyrrole-1-carboxylate, showcasing the environmentally friendly approaches in synthesizing pyrrole derivatives (Fan, Zhao, Li, Xiao, Wei, & Sun, 2008).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “Methyl 1-tosyl-1H-pyrrole-3-carboxylate” can be found online . It’s always important to handle chemicals with appropriate safety measures.

Relevant Papers

There are peer-reviewed papers and technical documents related to “this compound” available at Sigma-Aldrich . These documents can provide more detailed and specific information about the compound.

Wirkmechanismus

Target of Action

It is known that pyrrole derivatives, which this compound is a part of, have a wide range of biological activities and can interact with various biological targets .

Mode of Action

Pyrrole derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds with target molecules .

Biochemical Pathways

Pyrrole derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Pyrrole derivatives are known to have a wide range of biological activities .

Action Environment

Like all chemical compounds, its activity and stability can be influenced by factors such as temperature, ph, and the presence of other chemicals .

Biochemische Analyse

Biochemical Properties

Methyl 1-tosyl-1H-pyrrole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. The compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of biomolecules. These interactions can lead to changes in enzyme activity, either by inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in cellular responses to external stimuli. Additionally, it can alter gene expression patterns, resulting in changes in protein synthesis and cellular behavior. These effects can have significant implications for cell growth, differentiation, and survival .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to changes in their conformation and activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that this compound can remain stable under certain conditions, while it may degrade under others. The long-term effects of the compound on cellular function can vary depending on its stability and the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects, such as modulating enzyme activity and cellular function. At higher doses, it may exhibit toxic or adverse effects, including cellular damage and disruption of metabolic processes. Studies have identified threshold effects, where the compound’s effects change significantly with increasing dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of biomolecules. These interactions can influence metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s involvement in metabolic pathways can have significant implications for cellular function and overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. These interactions can influence the compound’s accumulation and distribution within cells and tissues, affecting its overall activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function .

Eigenschaften

IUPAC Name |

methyl 1-(4-methylphenyl)sulfonylpyrrole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S/c1-10-3-5-12(6-4-10)19(16,17)14-8-7-11(9-14)13(15)18-2/h3-9H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOVPGKRRVEJGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20571166 |

Source

|

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

212071-00-6 |

Source

|

| Record name | Methyl 1-(4-methylbenzene-1-sulfonyl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20571166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Chloropyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1355107.png)

![Acetonitrile, [(4-nitrophenyl)thio]-](/img/structure/B1355109.png)

![4-Methoxy-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1355127.png)